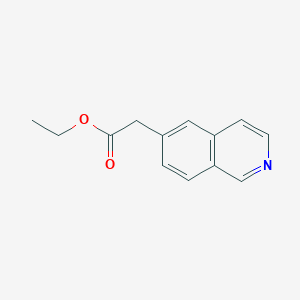

Isoquinolin-6-YL-acetic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoquinolin-6-YL-acetic acid ethyl ester is a chemical compound that is often used for pharmaceutical testing . It is a pale-yellow to yellow-brown sticky oil to semi-solid . The CAS Number for this compound is 1000545-64-1 .

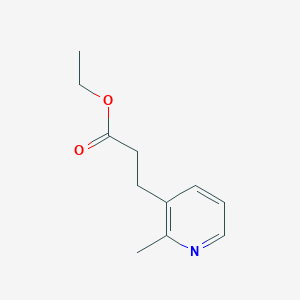

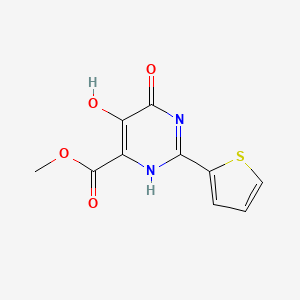

Molecular Structure Analysis

The molecular formula of Isoquinolin-6-YL-acetic acid ethyl ester is C13H13NO2 . The molecular weight is 215.25 . The InChI key for this compound is QBBKZWYMVFEWSI-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

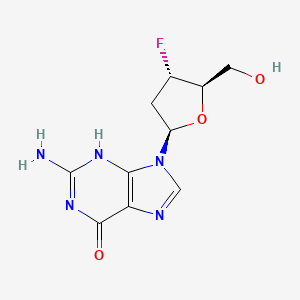

Pharmaceutical Research

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .

Synthesis of New Drugs

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This is because isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .

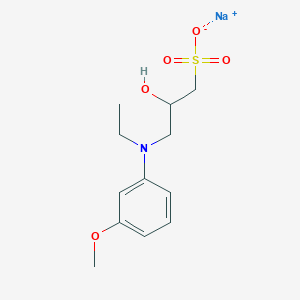

Dyes Industry

Isoquinoline derivatives and isoquinolinium salts have applications in the dyes industry . Their synthesis is likely to attract increasing attention of organic, bio and medicinal chemists .

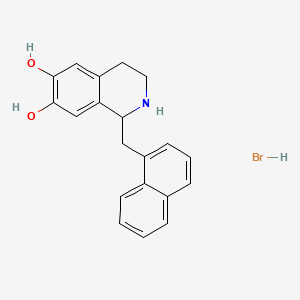

Liver X Receptors Agonists

Phenyl acetic acid-based quinolones, which are structurally similar to Isoquinolin-6-YL-acetic acid ethyl ester, have been developed as agonists at liver X receptors . They have shown good binding affinity for LXRb and LXRa receptors .

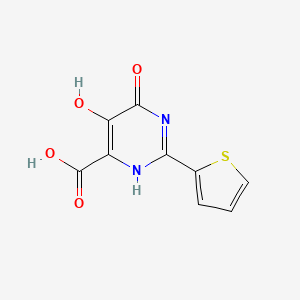

HMG-CoA Reductase Inhibitors

Some 4-thiophenyl quinolones, again structurally similar to Isoquinolin-6-YL-acetic acid ethyl ester, have been developed as HMG-CoA reductase inhibitors . These are useful as hypocholesterolemic agents .

Pharmaceutical Testing

“Isoquinolin-6-YL-acetic acid ethyl ester” is used for pharmaceutical testing . High-quality reference standards are required for accurate results .

Wirkmechanismus

Target of Action

Isoquinolin-6-YL-acetic acid ethyl ester is a derivative of quinoline, a heterocyclic compound . Quinoline and its derivatives are known to possess several pharmacological activities and are used in the development of new drugs . .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They form salts with acids and exhibit reactions similar to benzene and pyridine

Biochemical Pathways

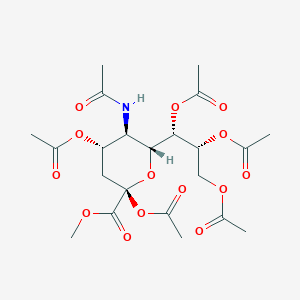

Quinoline derivatives are known to affect a broad range of biological activities . They are present in many compounds exhibiting antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities , suggesting that Isoquinolin-6-YL-acetic acid ethyl ester may have similar effects.

Eigenschaften

IUPAC Name |

ethyl 2-isoquinolin-6-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-3-4-12-9-14-6-5-11(12)7-10/h3-7,9H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZIOBLOQORNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride](/img/structure/B8022696.png)

![(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrate](/img/structure/B8022744.png)